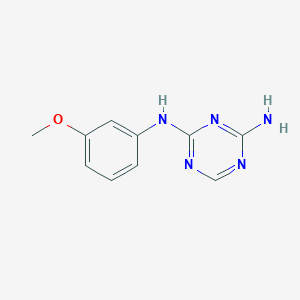

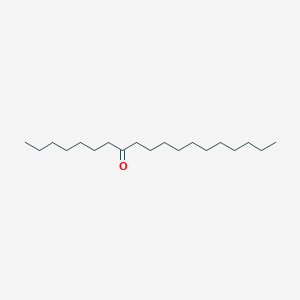

![molecular formula C9H12O4 B1355444 双甲基双环[1.1.1]戊烷-1,3-二羧酸酯 CAS No. 115913-32-1](/img/structure/B1355444.png)

双甲基双环[1.1.1]戊烷-1,3-二羧酸酯

描述

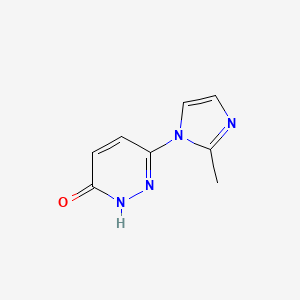

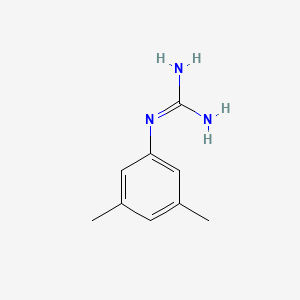

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate is a chemical compound with the molecular formula C9H12O4 . It is a derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is a starting material for polymers and a useful reagent for click chemistry and biological studies .

Synthesis Analysis

The synthesis of Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate has been described in several papers . The large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) have been reported by researchers at Enamine Ltd .Molecular Structure Analysis

The molecular structure of Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate consists of a bicyclo[1.1.1]pentane core with two carboxylate groups attached to it . The InChI code for this compound is 1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3 .Physical And Chemical Properties Analysis

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate is a solid at room temperature . It has a molecular weight of 184.19 . The compound should be stored in a dry place .科学研究应用

对映选择性官能化

双甲基双环[1.1.1]戊烷-1,3-二羧酸酯是双环[1.1.1]戊烷 (BCP) 对映选择性 C-H 官能化中的关键化合物。该过程由手性双铑配合物催化,能够在 BCP 的叔位形成新的 C-C 键。这种官能化对于创建手性取代的 BCP 至关重要,由于其代谢稳定性和作为生物等排体的潜力,在药物和化学研究中具有价值 (Garlets 等人,2020)。

核磁共振光谱学和氟化

该化合物用于涉及直接氟化的研究中,产生桥氟化双环[1.1.1]戊烷-1,3-二羧酸的酯。这项研究对于理解核磁共振光谱中的化学位移和耦合常数至关重要,提供了对氟化 BCP 的结构和电子性质的见解 (Shtarev 等人,2001)。

衍生自双环[1.1.1]戊烷的结构单元的合成

二甲基衍生物在合成 BCP 衍生的叠氮化物和末端炔烃中至关重要,这对于药物、组合和生物共轭化学中的点击反应很重要。此类结构单元对于创建在各种化学和生物领域具有潜在应用的分子至关重要 (Kokhan 等人,2017)。

光化学合成

该化合物还参与光化学合成方法。例如,它作为双环[1.1.1]戊烷-1,3-二羧酸光化学合成的中间体,展示了其在通过光化学反应创建复杂分子结构中的效用 (Levin 等人,2003)。

自由基酰化和氨基烷基化

在药物设计中,使用双甲基双环[1.1.1]戊烷-1,3-二羧酸酯,用醛对 [1.1.1]丙烷进行自由基酰化,导致双环[1.1.1]戊烷酮的合成。这种方法因其广泛的底物范围和在修饰生物活性分子中的效用而具有重要意义 (Li 等人,2022)。类似地,使用这种化合物对 [1.1.1]丙烷进行氨基烷基化,可以直接获得有价值的 3-烷基双环[1.1.1]戊烷-1-胺,这对于合成芳香环、叔丁基和炔烃的生物等排体至关重要。该方法以其温和的反应条件和与各种官能团的相容性而脱颖而出,使其成为药物发现中构建分子的关键 (Hughes 等人,2019)。

安全和危害

The safety information for Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate indicates that it is potentially harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMHLEILGHXLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555699 | |

| Record name | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115913-32-1 | |

| Record name | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate undergoes exhaustive fluorination?

A1: Exhaustive direct fluorination of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate yields two primary products: dimethyl pentafluorobicyclo[1.1.1]pentane-1,3-dicarboxylate and hexafluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid. [] This process allows for the systematic substitution of hydrogen atoms with fluorine in the bicyclic structure.

Q2: How does the degree of fluorination impact the strain within the bicyclo[1.1.1]pentane cage?

A2: Research indicates that increasing the number of fluorine atoms within the bicyclo[1.1.1]pentane framework leads to a significant increase in strain energy. [] This strain is particularly pronounced in specific fluorine arrangements: geminal, proximate, and W-related. Calculations suggest that hexasubstitution (complete fluorination of the bridgehead positions) can result in a strain energy as high as 33-35 kcal/mol.

Q3: How do researchers characterize the different fluorinated derivatives of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate?

A3: Various spectroscopic techniques are employed to characterize these fluorinated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H, ¹³C, and ¹⁹F NMR, provides valuable information about the structure and bonding within the molecules. [] Researchers observed a wide range of chemical shifts and long-range coupling constants, reflecting the influence of fluorine substitution patterns. These experimental findings were further supported by theoretical calculations using methods like GIAO-RHF and EOM-CCSD. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。